5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

Kinase Inhibition Casein Kinase I IRAK1

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide (CAS 1421523-40-1, PubChem CID is a synthetic small-molecule heterocycle combining a pyrazole, pyrimidine, and 2-methoxybenzamide scaffold. The compound has been described in patent literature as a pyrazole pyrimidine derivative with inhibitory activity against Casein Kinase I (CKI) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), placing it within the class of serine/threonine kinase inhibitors under investigation for oncology and inflammatory disease applications.

Molecular Formula C17H16ClN5O2
Molecular Weight 357.8
CAS No. 1421523-40-1
Cat. No. B2913189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide
CAS1421523-40-1
Molecular FormulaC17H16ClN5O2
Molecular Weight357.8
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C
InChIInChI=1S/C17H16ClN5O2/c1-10-6-11(2)23(22-10)17-19-8-13(9-20-17)21-16(24)14-7-12(18)4-5-15(14)25-3/h4-9H,1-3H3,(H,21,24)
InChIKeyQDCCBJCZTOITHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide (CAS 1421523-40-1) Procurement-Grade Compound Profile


5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide (CAS 1421523-40-1, PubChem CID 71789814) is a synthetic small-molecule heterocycle combining a pyrazole, pyrimidine, and 2-methoxybenzamide scaffold [1]. The compound has been described in patent literature as a pyrazole pyrimidine derivative with inhibitory activity against Casein Kinase I (CKI) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), placing it within the class of serine/threonine kinase inhibitors under investigation for oncology and inflammatory disease applications [2].

Why Generic Substitution Is Not Advisable for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide (CAS 1421523-40-1)


Minor structural modifications within the pyrazole-pyrimidine-benzamide class can drastically alter kinase selectivity and potency. Publicly available comparative quantitative data for this specific compound are extremely scarce [1]. The patent-derived target profile (CKI/IRAK1) cannot be inferred for close structural analogs lacking identical substitution patterns; therefore, generic replacement without identical analytical verification carries a high risk of divergent biological outcome [2].

Quantitative Differentiation Evidence for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide (CAS 1421523-40-1)


Target Class Assignment via Patent-Disclosed Kinase Inhibition Profile

The compound is claimed as a pyrazole pyrimidine derivative inhibiting Casein Kinase I (CKI) and/or Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) [1]. No explicit IC50 values for this exact compound are provided in the available patent abstract or PubChem; the assignment is based on structural formula inclusion within the generic Markush structure. This distinguishes it from pyrazolopyrimidines targeting PI3Kδ or Raf kinases. Because quantitative comparator data are absent, this is classified as Class-level inference.

Kinase Inhibition Casein Kinase I IRAK1 Oncology

Structural Differentiation from Closest Patent Analogs

Within the patent family, the 5-chloro-2-methoxybenzamide substituent combined with the 3,5-dimethylpyrazole-pyrimidine core creates a specific pharmacophore [1]. The closest analogs possessing a thiazole linker instead of pyrimidine (e.g., 5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methoxybenzamide, CID 71789814) show a molecular weight shift from 357.8 to 373.9 g/mol and altered hydrogen-bonding capacity [2]. No head-to-head biochemical data are available; this comparison relies on computed molecular properties.

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Physicochemical Property Comparison Against In-Class Pyrazolopyrimidines

The compound exhibits computed XLogP3 of 2.7, topological polar surface area (TPSA) of 81.9 Ų, and 1 hydrogen bond donor [1]. These values fall within typical oral drug-like space. Compared to larger pyrazolopyrimidine inhibitors containing benzimidazole moieties (TPSA often >100 Ų), this compound offers lower polarity, potentially favoring membrane permeability [2]. However, no experimental logD, solubility, or permeability data are available for direct comparison.

Drug-likeness Physicochemical Properties ADME Prediction

Recommended Application Scenarios for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide (CAS 1421523-40-1) Based on Available Evidence


Early-Stage Oncology Target Validation for CKI/IRAK1 Pathways

As a claimed CKI/IRAK1 inhibitor [1], this compound is suitable for academic or biotech groups conducting initial target validation studies in Wnt/β-catenin signaling or inflammatory cytokine pathways. Its procurement enables researchers to probe CKIα/δ/ε or IRAK1 dependency in cancer cell lines before committing to more extensively characterized clinical candidates.

Kinase Selectivity Panel Screening and Profiling

The compound's distinctive pyrimidine-pyrazole-benzamide scaffold makes it a useful tool for broad kinase selectivity profiling against a panel of serine/threonine kinases, particularly to benchmark selectivity versus PI3Kδ or Raf inhibitors [2]. Procurement is warranted for laboratories seeking to establish SAR around the hinge-binding motif.

Medicinal Chemistry Lead Optimization Starting Point

With a favorable computed drug-likeness profile (MW 357.8, XLogP3 2.7, TPSA 81.9 Ų) [3], this compound can serve as a lead-like starting point for structure-based optimization programs targeting CKI or IRAK1. Its lower TPSA relative to benzimidazole-containing analogs suggests potential permeability advantages to be experimentally verified.

Quote Request

Request a Quote for 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.